molecular formula C17H14O4 B600371 3,6-Dimethoxyflavone CAS No. 206121-28-0

3,6-Dimethoxyflavone

Cat. No. B600371
CAS RN: 206121-28-0
M. Wt: 282.29
InChI Key:
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Description

3,6-Dimethoxyflavone is a pharmaceutical compound comprising hydroxypyridine compounds for the treatment of tumors bearing deregulated myc oncoproteins . It is an ether and a member of flavonoids .


Synthesis Analysis

The synthesis of similar compounds like DHDM-Zn complex was based on an earlier reported protocol with some modifications .


Molecular Structure Analysis

The molecular formula of 3,6-Dimethoxyflavone is C17H14O4 . The IUPAC name is 3,6-dimethoxy-2-phenylchromen-4-one . The molecular weight is 282.29 g/mol .


Chemical Reactions Analysis

There are studies showing that similar compounds like 3’- and 4’-methoxyflavone can be oxidised to their O-demethylated products and, to a lesser extent, to ring oxidation products by both P450s 1B1 and 2A13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethoxyflavone include a molecular weight of 282.29 g/mol, XLogP3 of 3.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 3, Exact Mass of 282.08920892 g/mol, Monoisotopic Mass of 282.08920892 g/mol, Topological Polar Surface Area of 44.8 Ų, Heavy Atom Count of 21, and Formal Charge of 0 .

Mechanism of Action

Flavonoids, including 3,6-Dimethoxyflavone, have been found to be potent antimicrobial agents against a wide range of pathogenic microorganisms in vitro . They have also shown anticancer activity against different types of cancers . The mechanism of action of these compounds has been attributed to their various biological activities .

Safety and Hazards

The safety data sheet for similar compounds like 3’,4’-Dimethoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Flavone has recently been proved as a promising scaffold for the development of a novel drug against dengue fever . The development and application of flavonoid-based drugs could be a promising approach for antibiotic-resistant infections . This emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future .

properties

IUPAC Name

3,6-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-8-9-14-13(10-12)15(18)17(20-2)16(21-14)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKORUNDAHVLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethoxyflavone

Q & A

Q1: What biological activities has 4′,5,7-trihydroxy-3,6-dimethoxyflavone demonstrated?

A1: 4′,5,7-Trihydroxy-3,6-dimethoxyflavone has shown promising in vitro antioxidant, antiepileptic, and anticholinergic properties. [] It effectively scavenges DPPH• and ABTS•+ radicals and inhibits human carbonic anhydrase (hCA) I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. []

Q2: Which plant species are reported to contain 3,6-dimethoxyflavone derivatives?

A2: 3,6-Dimethoxyflavone derivatives have been found in various plant species, including Dodonaea angustifolia, [, ] Clerodendrum myricoides, [] Varthemia iphionoides, [, ] Dodonaea viscosa, [, , , ] Iris bungei, [] Artemisia species, [] Laggera tomentosa, [] Baccharis incarum, [] Helichrysum rutilans, [] Centaurea microcarpa, [] Platanus orientalis, [] Juglans regia pollen, [] Centipeda cunninghamii, [] and Ajania tenuifolia. []

Q3: What is the structure of axillarin and what is its known biological activity?

A3: Axillarin is a flavonol glycoside with the chemical name 5,7,4′-trihydroxy-3,6-dimethoxyflavone-3′-O-β-D-xylopyranoside. It was isolated from Platanus orientalis leaves and demonstrated antihepatotoxic and antioxidant activities in vitro. []

Q4: Can you describe the antiplasmodial activity of compounds isolated from Dodonaea angustifolia?

A5: Three compounds isolated from Dodonaea angustifolia - pinocembrin, santin, and 2-hydroxy-15,16-epoxyceloda-3,13(16),14-trien-18-oic acid - exhibited significant antiplasmodial activity against Plasmodium berghei in mice. [] Pinocembrin was the most potent, followed by santin and the clerodane diterpene. []

Q5: What is the significance of the isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia?

A6: The isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia is significant because it was the first time this compound was identified as a natural product. [] This discovery highlights the potential of exploring natural sources for novel chemical entities with potential biological activities.

Q6: What are the potential cosmetic applications of compounds found in Dodonaea viscosa?

A7: Research on Dodonaea viscosa revealed that 5,7,4'-trihydroxy-3'-(4-hydroxy-3-methylbutyl)-5'-(3-methylbut-2-enyl)-3,6-dimethoxyflavone exhibits collagenase inhibitory activity, while scopoletin demonstrates significant tyrosinase inhibitory activity. [] These findings suggest their potential as active ingredients in cosmetic products targeting anti-aging and skin-whitening applications.

Q7: How do the antioxidant properties of methoxylated flavonols from Helichrysum rutilans compare to known antioxidants?

A8: Methoxylated flavonols isolated from Helichrysum rutilans, such as 5,7,8-trihydroxy-3,6-dimethoxyflavone-8-O-2-methyl-2-butanoate and 5,7-dihydroxy-3,6,8-trimethoxyflavone, exhibited high antioxidant capacities in ORAC hydroxyl radical, ORAC peroxyl radical, and FRAP assays. [] These compounds showed comparable or even higher antioxidant potential than established standards like Trolox and ascorbic acid, suggesting their potential as natural antioxidants.

Q8: What is the potential of Juglans regia pollen as a source of bioactive compounds?

A9: Juglans regia pollen is a promising source of bioactive compounds, particularly polyphenols and flavonoids like quercetin 3-O-sophoroside and 4′,5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside. [] These compounds contribute to the pollen's significant antioxidant and cytotoxic activity against various cancer cell lines, indicating its potential in developing functional foods and nutraceuticals.

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